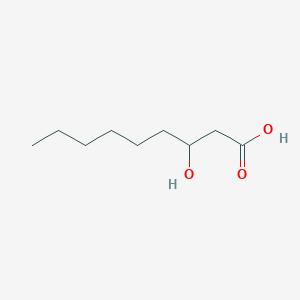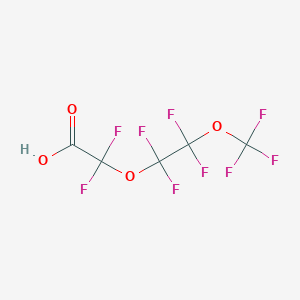
D-fuculose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-Fuculose, also known as 6-Deoxy-D-tagatose, is a monosaccharide that is used for studying notorious viruses like HIV and hepatitis B by ingeniously inhibiting viral replications . It is involved in the process of sugar metabolism .
Synthesis Analysis
The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . A de novo L-fucose synthetic route was constructed in Bacillus subtilis by introducing a heterologous GDP-L-fucose synthesis pathway and engineering GDP-mannose mannosyl hydrolase .Molecular Structure Analysis
The molecular formula of D-Fuculose is C6H12O5 and its molecular weight is 164.16 . The IUPAC name is (3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one .Chemical Reactions Analysis
The chemical difference between GDP-L-fucose and GDP-D-mannose is the inclusion of a methyl group on the C6 of L-fucose instead of a hydroxymethyl group in D-mannose . Enzymatic reactions were performed at various temperatures ranging from 10 to 80 °C and at various pHs ranging from 4 to 11 .Mechanism of Action
Fuculose or 6-deoxy-tagatose is a ketohexose deoxy sugar. Fuculose is involved in the process of sugar metabolism. L-Fuculose can be formed from L-fucose by L-fucose isomerase and converted to L-fuculose-1-phosphate by L-fucose kinase . Previous analyses established the structures of unligated L-fuculose 1-phosphate aldolase and of the enzyme ligated with an inhibitor mimicking the substrate dihydroxyacetone phosphate .
Future Directions
properties
IUPAC Name |
(3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-PQLUHFTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](C(=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-fuculose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


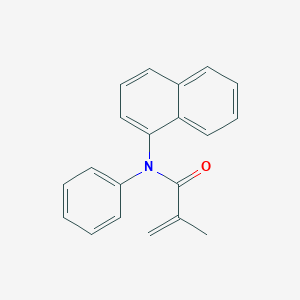
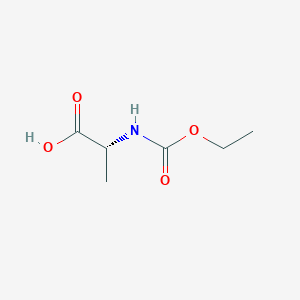

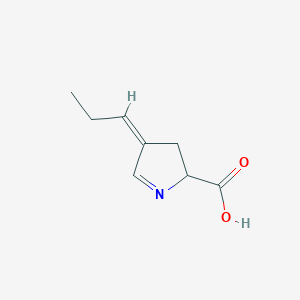
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

